Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate
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Overview
Description
Benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate is a complex organic compound that features an indole moiety, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate typically involves the following steps:
Formation of the Indole Acetyl Intermediate: This step involves the acylation of indole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Coupling with Amino Acid Derivative: The indole acetyl intermediate is then coupled with a protected amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection and Esterification: The final step involves deprotection of the amino acid derivative followed by esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of alcohol derivatives.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness
Benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)21(22(26)27-14-16-8-4-3-5-9-16)24-20(25)12-17-13-23-19-11-7-6-10-18(17)19/h3-11,13,15,21,23H,12,14H2,1-2H3,(H,24,25)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVNVTATOOMRHC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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